molecular formula C14H14N2O5 B1587521 N-(3-Indolylacetyl)-DL-aspartic acid CAS No. 32449-99-3

N-(3-Indolylacetyl)-DL-aspartic acid

Cat. No. B1587521
CAS RN: 32449-99-3
M. Wt: 290.27 g/mol
InChI Key: VAFNMNRKDDAKRM-UHFFFAOYSA-N
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Description

N-(3-Indolylacetyl)-DL-aspartic acid is a derivative of indole, containing a carboxymethyl substituent . It is an indoleacetylamino acid that appears to increase callus growth and reduces the ability of growths to differentiate into shoots of Phalaenopsis orchids .


Synthesis Analysis

Various methodologies for the synthesis of indole and its derivatives in water are described. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .


Molecular Structure Analysis

The molecular structure of N-(3-Indolylacetyl)-DL-aspartic acid is C13H14N2O3 . It is a colorless solid that is soluble in polar organic solvents .


Chemical Reactions Analysis

Tryptophan metabolites, including indole-3-lactic acid (ILA), indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld), play important roles in host homeostasis. These tryptophan metabolites have been reported to act as agonists of the aryl hydrocarbon receptor and farnesoid X receptor (FXR) .


Physical And Chemical Properties Analysis

N-(3-Indolylacetyl)-DL-aspartic acid is a colorless solid that is soluble in polar organic solvents . Its molecular weight is 246.26 .

Scientific Research Applications

Plant Growth and Development

Indole-3-acetyl-DL-aspartic acid: is a derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone involved in regulating various aspects of plant growth and development . It plays a crucial role in cell division, elongation, fruit development, and senescence. The compound’s influence on auxin metabolism is significant, as it can affect plant physiology through changes in IAA levels .

Antiviral Activity

Indole derivatives, including Indole-3-acetyl-DL-aspartic acid , have been studied for their antiviral properties. Some indole-based compounds have shown inhibitory activity against influenza A and other viruses, suggesting potential applications in developing antiviral agents .

Anti-inflammatory and Anticancer Properties

The indole nucleus, present in Indole-3-acetyl-DL-aspartic acid , is found in many bioactive compounds with clinical applications. Indole derivatives possess anti-inflammatory and anticancer activities, which have created interest among researchers to synthesize a variety of indole derivatives for pharmacological screenings .

Microbial Interaction and Agriculture

This compound is also significant in the context of microbial biosynthesis of IAA, which can influence plant-microbe interactions. Understanding the biosynthetic pathways and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture, enhancing crop yields and stress resistance .

Metabolomics and Disease Biomarkers

In medical research, metabolites like Indole-3-acetyl-DL-aspartic acid have been associated with treatment outcomes in diseases such as non-small-cell lung cancer. Lower levels of similar indole-acetyl compounds have been linked to longer progression-free survival in patients, indicating its potential as a biomarker .

Enzyme Inhibition and Drug Development

Indole derivatives are being explored for their ability to inhibit various enzymes, which is crucial in treating conditions like Diabetes mellitus and Alzheimer’s disease. The biochemical processes that regulate IAA levels, where Indole-3-acetyl-DL-aspartic acid is involved, are complex and present opportunities for developing new therapeutic agents .

Mechanism of Action

Target of Action

Indole-3-acetyl-DL-aspartic acid, also known as N-(3-Indolylacetyl)-DL-aspartic acid or 2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid, is a naturally occurring auxin conjugate that regulates free indole-3-acetic acid (IAA) levels in various plant species . The primary targets of this compound are multiple receptors in the plant cells . It has been found to inhibit the activity of the type IA topoisomerase, which regulates the DNA topological state in bacteria .

Mode of Action

Indole-3-acetyl-DL-aspartic acid interacts with its targets by binding with high affinity to the multiple receptors . It enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins with increased speed .

Biochemical Pathways

Indole-3-acetyl-DL-aspartic acid is involved in several biochemical pathways. It is predominantly produced in cells of the apex (bud) and very young leaves of a plant. Plants can synthesize it by several independent biosynthetic pathways. Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . The major well-studied IAA biosynthesis pathways include the indole-3-acetamide (IAM) pathway, the indole-3-pyruvic acid (IPA) pathway, and the indole-3-acetonitrile (IAN)/indole-3-acetaldoxime (IAOx) pathway .

Pharmacokinetics

The pharmacokinetics of Indole-3-acetyl-DL-aspartic acid involves the formation and hydrolysis of conjugates. Such conjugates may serve as storage for excess precursors or hormones during times of excess production and may also serve as a hormone source when IAA is needed for growth and development . .

Result of Action

The molecular and cellular effects of Indole-3-acetyl-DL-aspartic acid’s action are diverse. As an auxin, it induces cell elongation and cell division, leading to various results for plant growth and development . It also plays a role in the regulation of bacterial physiology, adaptation to stress conditions, and microbe-microbe communication .

Action Environment

The action, efficacy, and stability of Indole-3-acetyl-DL-aspartic acid can be influenced by various environmental factors. For instance, the production of IAA in bacteria is regulated by IAA, IAA-precursors, and environmental factors . Moreover, the compound’s action can be influenced by the presence of other bioactive aromatic compounds containing the indole nucleus .

Safety and Hazards

The safety data sheet for a similar compound, N-(3-Indolylacetyl)-L-phenylalanine, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

Indole-3-acetic acid (IAA) is the most biologically active auxin, able to regulate the growth and development of plants by enhancing cell proliferation and antioxidant effects . IAA has been detected not only in plants but also in mammals . Future research could focus on the role of IAA in modulating intestinal homeostasis and suppressing inflammatory responses .

properties

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFNMNRKDDAKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405294
Record name N-(3-Indolylacetyl)-DL-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-N-(1H-Indol-3-ylacetyl)aspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

32449-99-3, 2456-73-7
Record name N-(3-Indolylacetyl)-DL-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-N-(1H-Indol-3-ylacetyl)aspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164.5 °C
Record name L-N-(1H-Indol-3-ylacetyl)aspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-(3-Indolylacetyl)-DL-aspartic acid in winemaking?

A1: N-(3-Indolylacetyl)-DL-aspartic acid is a potential precursor to 2-aminoacetophenone (2AA), a compound responsible for the "atypical aging defect" (UTA) in white wines. UTA manifests as unpleasant aromas described as mothball, wet mop, or soapy. This compound originates from the grape berry itself. Research has shown that the distribution of N-(3-Indolylacetyl)-DL-aspartic acid, along with other 2AA precursors, varies significantly among grape varieties and within different berry tissues. [] Notably, a large portion of these precursors resides in the seeds and skin, and pressing significantly impacts their extraction into the juice. [] This suggests that managing pressing parameters could be crucial in controlling the potential development of UTA during winemaking.

Q2: How can we analyze the levels of N-(3-Indolylacetyl)-DL-aspartic acid and other related compounds in grape berries?

A2: Researchers have developed a highly sensitive method using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to quantify N-(3-Indolylacetyl)-DL-aspartic acid and other 2AA precursors in grape berries. [] This method incorporates a solid-phase extraction-online system for pre-concentration and purification, enabling the detection of these compounds at very low concentrations (0.25-2 µg/L). This analytical advancement allows for a detailed investigation into the varietal and tissue-specific distribution of these compounds, informing viticultural and enological practices aimed at mitigating UTA development in wines.

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